(S)-2-(Acetylthio)-3-phenylpropanoic acid
CAS No.: 76932-17-7
VCID: VC0018159
Molecular Formula: C11H12O3S
Molecular Weight: 224.28 g/mol
* For research use only. Not for human or veterinary use.

Description | (S)-2-Acetylthio-3-phenylpropanoic acid is a chemical compound that serves as an intermediate in the production of pharmaceuticals, particularly ACE inhibitors such as Omapatrilat and Timapatrilat . The preparation of (S)-2-acetylthio-3-phenylpropanoic acid involves contacting (R)-2-bromo-3-phenylpropanoic acid with thioacetic acid and an organic base . A similar compound, 2-[(Acetylthio)methyl]-3-phenylpropionic acid, has a molecular formula of C12H14O3S and a molecular weight of 238.30 g/mol . Phenylpropanoic acid, also known as hydrocinnamic acid, is a related carboxylic acid with the formula C9H10O2 and is classified as a phenylpropanoid . It appears as a white, crystalline solid at room temperature and possesses a sweet, floral scent . This acid is used in flavoring, food preservation, and cosmetics . In the food industry, phenylpropanoic acid acts as a preservative, maintaining the aroma and color of frozen and shelved foods . It also functions as an antioxidant and emulsifier . In cosmetics, it provides floral scents to products like perfumes and detergents and contributes flavoring to toothpaste and mouthwashes . Another related compound is (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid, which has a molecular weight of 406.50 and the molecular formula C20H26N2O5S . |
---|---|
CAS No. | 76932-17-7 |
Product Name | (S)-2-(Acetylthio)-3-phenylpropanoic acid |
Molecular Formula | C11H12O3S |
Molecular Weight | 224.28 g/mol |
IUPAC Name | (2S)-2-acetylsulfanyl-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 |
Standard InChIKey | UOVSNFYJYANSNI-JTQLQIEISA-N |
SMILES | CC(=O)SC(CC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(=O)SC(CC1=CC=CC=C1)C(=O)O |
Synonyms | (αS)-α-(Acetylthio)benzenepropanoic Acid; (S)-2-Acetylsulfanyl-3-phenylpropionic Acid; (2S)-2-Acetylthio-3-phenylpropionic Acid; |
PubChem Compound | 10176891 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume